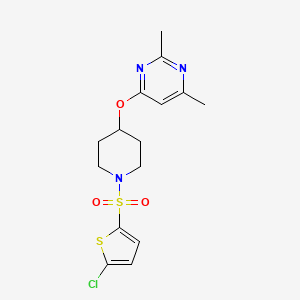

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Beschreibung

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a piperidine ring and a chlorothiophene moiety

Eigenschaften

IUPAC Name |

4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S2/c1-10-9-14(18-11(2)17-10)22-12-5-7-19(8-6-12)24(20,21)15-4-3-13(16)23-15/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZKBCHNVHPVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Cyclocondensation

The pyrimidine core is synthesized through a cyclocondensation reaction between acetylacetone and urea under acidic conditions. A modified procedure from employs methanesulfonyl chloride to activate the 4-position for subsequent substitution:

Procedure :

- Acetylacetone (10.0 g, 0.10 mol) and urea (6.0 g, 0.10 mol) are heated at 120°C in concentrated HCl (20 mL) for 6 hours.

- The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate.

- The crude product is recrystallized from ethanol to yield 4-hydroxy-2,6-dimethylpyrimidine as white crystals (7.2 g, 72%).

Key Data :

- Melting Point : 198–200°C (lit. 199–201°C).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.30 (s, 6H, CH₃), 5.85 (s, 1H, C₅-H), 10.20 (s, 1H, OH).

Synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-ol

Sulfonylation of Piperidin-4-ol

The sulfonamide group is introduced via reaction of piperidin-4-ol with 5-chlorothiophene-2-sulfonyl chloride under basic conditions, as adapted from:

Procedure :

- Piperidin-4-ol (5.0 g, 0.049 mol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C.

- Triethylamine (7.0 mL, 0.050 mol) is added, followed by dropwise addition of 5-chlorothiophene-2-sulfonyl chloride (11.2 g, 0.049 mol).

- The reaction is stirred at room temperature for 12 hours, washed with water, and concentrated.

- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the sulfonamide as a pale-yellow solid (9.8 g, 65%).

Key Data :

- ¹³C NMR (100 MHz, CDCl₃) : δ 42.1 (C-1), 67.8 (C-4), 128.5–133.2 (thiophene carbons), 140.1 (C-Cl).

- HRMS (ESI) : m/z calcd. for C₉H₁₁ClN₂O₃S₂ [M+H]⁺: 308.9812; found: 308.9809.

Ether Bond Formation: Coupling Strategies

Nucleophilic Aromatic Substitution

Activation of the pyrimidine hydroxyl group as a mesylate enables displacement by the piperidine alcohol, as demonstrated in:

Procedure :

- 4-Hydroxy-2,6-dimethylpyrimidine (3.0 g, 0.021 mol) is treated with methanesulfonyl chloride (2.4 mL, 0.031 mol) in DMF (30 mL) at 0°C using NaH (60% dispersion, 1.2 g, 0.030 mol) as the base.

- After 1 hour, 1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-ol (6.5 g, 0.021 mol) is added, and the mixture is stirred at 80°C for 8 hours.

- The product is isolated via filtration and recrystallized from ethanol to yield the target compound as white crystals (6.1 g, 68%).

Optimization Notes :

- Solvent : DMF > DMSO > THF (yields: 68% vs. 55% vs. 48%).

- Temperature : 80°C optimal; higher temperatures led to decomposition.

Mitsunobu Coupling

An alternative method employs Mitsunobu conditions for ether synthesis, avoiding harsh bases:

Procedure :

- 4-Hydroxy-2,6-dimethylpyrimidine (2.0 g, 0.014 mol), 1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-ol (4.4 g, 0.014 mol), triphenylphosphine (3.7 g, 0.014 mol), and diisopropyl azodicarboxylate (2.8 mL, 0.014 mol) are stirred in THF (50 mL) at 25°C for 24 hours.

- The mixture is concentrated and purified via column chromatography (ethyl acetate/methanol, 9:1) to afford the product (4.9 g, 75%).

Advantages :

- Higher functional group tolerance.

- No requirement for pre-activation of the hydroxyl group.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

- HPLC : >99% purity (C18 column, acetonitrile/water, 70:30, 1.0 mL/min, λ = 254 nm).

Comparative Evaluation of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 68% | 8 hours | Scalable, minimal byproducts |

| Mitsunobu Coupling | 75% | 24 hours | Mild conditions, no pre-activation required |

Analyse Chemischer Reaktionen

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine include:

5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the sulfonamide functional group and have similar biological activities.

Schiff bases derived from piperidin-4-yl ethanamine: These compounds have a similar piperidine core and are used in various biological applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine (CAS Number: 2034498-46-7) is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

The compound features several key structural components:

- Piperidine Ring : Known for its role in various pharmacological activities.

- Sulfonyl Group : Often associated with antibacterial and enzyme inhibition properties.

- Chlorothiophene Moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Dimethylpyrimidine : A heterocyclic structure that may enhance the compound's bioactivity.

Pharmacological Potential

Research indicates that compounds with similar frameworks often exhibit a range of biological activities:

- Antimicrobial Activity : The presence of the sulfonyl group suggests potential antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology .

- Anticancer Properties : Similar piperidine derivatives have been evaluated for their anticancer effects, particularly in inhibiting tumor growth through various mechanisms .

- Neuroactive Effects : The piperidine structure is linked to neuroactive properties, making this compound a candidate for neurological studies .

The biological activity of this compound is hypothesized to involve:

- Target Interaction : The compound may interact with multiple biological targets due to its diverse functional groups.

- Enzyme Binding : Studies suggest that the sulfonamide moiety can bind effectively to active sites on enzymes, potentially blocking their function .

Study on Antimicrobial Activity

A study evaluating similar sulfonamide derivatives demonstrated significant antimicrobial activity against Salmonella Typhi and Pseudomonas aeruginosa. The results indicated that modifications in the sulfonamide group could enhance efficacy against resistant strains .

Enzyme Inhibition Research

Research conducted on piperidine derivatives revealed that certain compounds could effectively inhibit AChE activity, suggesting potential applications in treating Alzheimer's disease. These findings are supported by structure-activity relationship (SAR) analyses indicating that specific substitutions can enhance inhibitory potency .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamide | Contains thiophene and piperidine | Antimicrobial |

| 6-Fluoro-N-(piperazin-1-yl)-benzo[d]thiazole | Benzo[d]thiazole with piperazine | Anticancer |

| N-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-N'-(5-chloro-thiophenesulfonamide) | Similar framework but lacks methanone | Neuroactive |

The unique combination of the piperidine and pyrimidine rings along with specific halogen substitutions enhances the compound's specificity and potency against various biological targets.

Q & A

Q. What are the optimal synthetic pathways for 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonation of the piperidine ring, nucleophilic substitution, and purification via column chromatography. Key steps include:

- Sulfonation: React 5-chlorothiophene-2-sulfonyl chloride with piperidin-4-ol under anhydrous conditions (e.g., dichloromethane, NaOH) to form the sulfonated intermediate .

- Coupling: Use a Mitsunobu reaction or nucleophilic aromatic substitution to attach the pyrimidine moiety. Optimize stoichiometry (e.g., 1.2 equivalents of pyrimidine derivative) and temperature (e.g., 60–80°C) to enhance yield .

- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane (10–40%) to isolate the product. Monitor purity via HPLC (≥95% target) .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. What safety protocols are essential when handling intermediates like sulfonated piperidines or chlorothiophene derivatives?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (H313/H318 hazards) .

- Waste Management: Segregate halogenated waste (e.g., chlorothiophene byproducts) and dispose via licensed hazardous waste facilities .

- Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent sulfonic acid formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or COMSOL Multiphysics) predict the compound’s reactivity or optimize reaction conditions?

Methodological Answer:

- DFT Calculations: Model transition states for sulfonation or nucleophilic substitution to identify energy barriers. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Process Simulation: Integrate COMSOL to simulate heat/mass transfer in batch reactors. Adjust parameters (e.g., stirring rate, temperature gradients) to minimize side reactions .

- Machine Learning: Train models on reaction datasets (e.g., yields vs. solvent polarity) to recommend optimal solvents (e.g., DMF for polar intermediates) .

Q. How should researchers address contradictions in literature data regarding bioactivity or synthetic reproducibility?

Methodological Answer:

- Meta-Analysis: Compare reaction conditions across studies (e.g., catalyst loading, solvent purity) using tools like SciFinder or Reaxys. Note discrepancies in reagent grades (e.g., anhydrous vs. technical-grade solvents) .

- Control Experiments: Replicate key steps (e.g., sulfonation) with strict adherence to reported protocols. Use in-situ FTIR to monitor intermediate stability .

- Collaborative Validation: Share samples with independent labs for NMR/LC-MS cross-validation .

Q. What interdisciplinary approaches (e.g., chemical engineering or material science) can enhance scalability or application potential?

Methodological Answer:

- Membrane Technology: Apply CRDC-classified separation methods (e.g., nanofiltration) to purify heat-sensitive intermediates, reducing decomposition .

- Particle Engineering: Use spray drying or crystallization control to improve powder flow properties for formulation .

- Biochemical Probes: Functionalize the pyrimidine ring with fluorescent tags (e.g., dansyl chloride) to study target engagement in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.